molecular formula C7H7ClN2O B8651309 3-chloro-N-methylisonicotinamide

3-chloro-N-methylisonicotinamide

Cat. No.: B8651309
M. Wt: 170.59 g/mol
InChI Key: UOEQDNBHTJLQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-methylisonicotinamide is an organic compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methylisonicotinamide typically involves the chlorination of N-methylpyridine-4-carboxamide. One common method includes the reaction of N-methylpyridine-4-carboxamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methylisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-methylisonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-methylisonicotinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-methylpyridine-2-carboxamide
  • 4-chloro-N-methylpyridine-3-carboxamide
  • 4-chloro-N-methylpyridine-5-carboxamide

Uniqueness

3-chloro-N-methylisonicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for particular applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11)

InChI Key

UOEQDNBHTJLQRS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=NC=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of crude 3-chloroisonicotinoyl chloride hydrochloride in 25 mL of THF was added methylamine solution (2M in THF, 20 mL, 40 mmol, 8.4 eq) at 0° C. The reaction mixture was stirred at room temperature for 1 hour and concentrated under reduced pressure. The crude material was dissolved in EtOAc (75 mL) and water/brine/saturated sodium bicarbonate solution (1/1/1, 75 mL) and phase separated. The aqueous layer was extracted with EtOAc. The combined organic layers were washed with water/brine/saturated sodium bicarbonate solution (1/1/1, 25 mL) and brine (25 mL) and dried over sodium sulfate. Removal of the solvent under reduced pressure afforded the title compound as an off-white solid (321 mg, 39.7%), which was used without further purification. ES/MS m/z 171.0, (MH+), Rt=0.65 min.
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39.7%

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